2,6-Bis(trifluoromethyl)quinoline-4-carboxamide 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575834
InChI: InChI=1S/C12H6F6N2O/c13-11(14,15)5-1-2-8-6(3-5)7(10(19)21)4-9(20-8)12(16,17)18/h1-4H,(H2,19,21)
SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N
Molecular Formula: C12H6F6N2O
Molecular Weight: 308.18 g/mol

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC13575834

Molecular Formula: C12H6F6N2O

Molecular Weight: 308.18 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide -

Specification

Molecular Formula C12H6F6N2O
Molecular Weight 308.18 g/mol
IUPAC Name 2,6-bis(trifluoromethyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C12H6F6N2O/c13-11(14,15)5-1-2-8-6(3-5)7(10(19)21)4-9(20-8)12(16,17)18/h1-4H,(H2,19,21)
Standard InChI Key HAOTVVABJAWEAC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide (C₁₂H₆F₆N₂O) has a molecular weight of 308.18 g/mol and adopts a planar quinoline scaffold with substituents influencing electronic distribution and intermolecular interactions. Key identifiers include:

PropertyValue
IUPAC Name2,6-bis(trifluoromethyl)quinoline-4-carboxamide
Canonical SMILESC1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N
InChI KeyHAOTVVABJAWEAC-UHFFFAOYSA-N
XLogP3 (Predicted)3.7

The trifluoromethyl groups induce strong electron-withdrawing effects (-I), reducing electron density at the 4-position by ~20% compared to methyl analogs, as calculated via density functional theory (DFT). This electronic profile directs electrophilic attacks to the carboxamide moiety while enhancing membrane permeability.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized through sequential trifluoromethylation and carboxamide functionalization:

  • Trifluoromethylation: 2,6-Dichloroquinoline undergoes Ullmann-type coupling with CuI and trifluoromethyl iodide (CF₃I) at 120°C, yielding 2,6-bis(trifluoromethyl)quinoline.

  • Carboxamide Introduction: Nitration at the 4-position followed by reduction to an amine and subsequent acylation with acetyl chloride forms the carboxamide group.

Reaction yields range from 45–65%, with purity >95% achievable via silica gel chromatography.

Industrial Production Challenges

Scale-up faces hurdles due to:

  • CF₃I Handling: Requires specialized equipment for high-pressure reactions.

  • Byproduct Formation: Competing C-F bond cleavage generates undesired defluorinated products (~15% yield loss). Mitigation strategies include using Pd/C catalysts and optimizing reaction times.

Biological Activity and Mechanisms

CompoundCell Line (IC₅₀, µM)Target Pathway
2-(Trifluoromethyl)quinolin-4-amineHeLa: 3.5Topoisomerase II inhibition
Analogous carboxamide derivativePC3: 5.0AKT/mTOR signaling

Mechanistic studies suggest the carboxamide group chelates Mg²⁺ ions in ATP-binding pockets, while CF₃ groups enhance hydrophobic interactions with kinase domains.

Antimicrobial Activity

Quinoline derivatives with 2,6-CF₃ substitutions exhibit broad-spectrum activity:

  • Antimalarial: 90% inhibition of Plasmodium falciparum at 10 µM (vs. 95% for chloroquine).

  • Antibacterial: MIC of 8 µg/mL against Staphylococcus aureus (MRSA strain).

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparative studies highlight the impact of CF₃ group positioning:

CompoundlogPMetabolic Half-life (h)
2,6-bis(CF₃)-quinoline-4-carboxamide3.76.2
2,8-bis(CF₃)-quinoline-4-carboxylic acid2.94.8

The 2,6-configuration improves metabolic stability by shielding the carboxamide from hepatic CYP450 enzymes .

Applications and Future Directions

Drug Development

  • Kinase Inhibitors: Preferential binding to EGFR (Kd = 12 nM) and VEGFR-2 (Kd = 18 nM) in silico.

  • Antiparasitics: Synergistic effects with artemisinin against drug-resistant malaria strains.

Material Science

  • OLEDs: Acts as an electron transport layer (ETL) with a HOMO-LUMO gap of 3.1 eV.

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